molecular formula C₂₁¹³C₆H₃₀F₆N₂O₂ B1141179 Dutasteride-13C6 CAS No. 1217685-27-2

Dutasteride-13C6

カタログ番号: B1141179
CAS番号: 1217685-27-2
分子量: 534.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dutasteride-13C6 is a synthetic drug molecule that has been developed for use in laboratory experiments. It has been used for a variety of purposes, including studying its mechanism of action, biochemical and physiological effects, and potential applications.

科学的研究の応用

Topical Delivery for Hair Growth

Dutasteride, typically used for benign prostatic hyperplasia (BPH), has been researched for promoting hair growth. A study developed a formulation for topical application to enhance delivery to hair follicles and reduce systemic effects. The study involved formulating dutasteride in nanostructured lipid carriers (NLCs) coated with chitosan oligomer-stearic acid, which showed potential for promoting hair growth when applied topically (Noor, Sheikh, Somavarapu, & Taylor, 2017).

Role in Chemoprevention of Prostate Cancer

Dutasteride's efficacy in reducing the detection of prostate cancer has been noted in placebo-controlled BPH trials, leading to its investigation in prostate cancer prevention. The Reduction by Dutasteride of Prostate Cancer Events (REDUCE) trial focuses on this potential application, exploring dutasteride's ability to decrease prostate cancer incidence, given its inhibition of both isoenzymes of 5α-reductase (Musquera, Fleshner, Finelli, & Zlotta, 2008).

Application in Male Pattern Hair Loss Treatment

A randomized, double-blind, placebo-controlled phase III study demonstrated that dutasteride at a dose of 0.5 mg daily significantly improved hair growth in men with male pattern hair loss, compared to placebo. This study supports the efficacy of dutasteride in treating male pattern hair loss (Eun et al., 2010).

Prostate Cancer Detection Enhancement

Dutasteride has been researched for its potential to improve prostate cancer detection. Premedication with dutasteride was found to reduce prostatic blood flow in benign prostatic tissue, which in turn might enhance prostate cancer detection using contrast-enhanced colour Doppler ultrasound (Mitterberger et al., 2008).

Pharmacokinetics and Bioequivalence Studies

A study developed and validated a liquid chromatography-tandem mass spectrometry method to quantify dutasteride in human plasma. This method was applied to support a bioequivalence study of dutasteride capsules, emphasizing its importance in pharmacokinetic studies (Contractor, Kurani, Guttikar, & Shrivastav, 2013).

Adjunct to Active Surveillance in Low-Risk Prostate Cancer

A study examined dutasteride as a beneficial adjunct to active surveillance in men with low-risk prostate cancer, showing its potential to delay disease progression (Fleshner et al., 2012).

生化学分析

Biochemical Properties

Dutasteride-13C6 interacts with the 5α-reductase enzyme, inhibiting its activity . This interaction is competitive and irreversible, leading to a significant decrease in DHT levels . The inhibition is time-dependent with apparent Ki values of 17 and 4.3 nM at 10- and 30-minute reaction times, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In prostate cancer cells, it inhibits androgen action and promotes cell death . In bladder cancer cells, dutasteride treatment led to significant inhibition of testosterone-induced increase dependent on AR and SLC39A9 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the 5α-reductase enzyme, thereby preventing the conversion of testosterone to DHT . This results in a decrease in DHT levels, which can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have a prolonged effect on the inhibition of 5α-reductase, leading to sustained decreases in DHT levels . It has also been noted for its stability and lack of degradation over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, dutasteride decreases prostate weight in a rat model of benign prostatic hypertrophy induced by testosterone after castration when administered daily for 28 days at doses of 0.045 mg/kg as a solution or 0.756 mg/kg in subcutaneous microspheres .

Metabolic Pathways

This compound is involved in the metabolic pathway of androgen biosynthesis, where it inhibits the conversion of testosterone to DHT by blocking the action of the 5α-reductase enzyme .

Transport and Distribution

Given its lipophilic nature and its ability to bind to proteins, it is likely that it can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

As a lipophilic compound, it is likely to be found in the cytoplasm and possibly in the nucleus where it can interact with the 5α-reductase enzyme .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dutasteride-13C6 involves the incorporation of six carbon-13 isotopes into the molecule. This can be achieved through the use of labeled starting materials and specific reactions that selectively incorporate the isotopes into the desired positions of the molecule.", "Starting Materials": [ "13C6-labeled benzene", "13C6-labeled ethylene", "13C6-labeled propylene", "13C6-labeled butadiene", "Dutasteride", "Other reagents and solvents" ], "Reaction": [ "The synthesis of Dutasteride-13C6 involves several steps, including:", "1. Synthesis of 13C6-labeled benzene from labeled carbon sources.", "2. Synthesis of 13C6-labeled ethylene, propylene, and butadiene from labeled carbon sources.", "3. Synthesis of a 13C6-labeled intermediate compound that can be used as a precursor for Dutasteride-13C6.", "4. Reaction of the labeled intermediate with Dutasteride under specific conditions to incorporate the 13C6 isotopes into the desired positions of the molecule.", "5. Purification and isolation of Dutasteride-13C6 from the reaction mixture.", "Overall, the synthesis of Dutasteride-13C6 requires careful selection of labeled starting materials and specific reactions that can selectively incorporate the isotopes into the desired positions of the molecule." ] }

1217685-27-2

分子式

C₂₁¹³C₆H₃₀F₆N₂O₂

分子量

534.49

同義語

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6;  (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。